
Benzyl 4-bromophenyl ketone
Overview
Description
Benzyl 4-bromophenyl ketone (CAS: 2001-29-8) is an aromatic ketone with the molecular formula C₁₄H₁₁BrO and a molecular weight of 275.14 g/mol (calculated from ). Structurally, it consists of a benzyl group (C₆H₅CH₂) linked via a ketone to a 4-bromophenyl ring (C₆H₄Br). This compound is also known by synonyms such as 4'-Bromo-2-phenylacetophenone, 4-Bromodeoxybenzoin, and 1-(4-Bromophenyl)-2-phenylethanone .
Its bromine substituent at the para position enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, where halogenated aryl groups act as electrophilic partners . This compound is commercially available (e.g., from Shanghai PI Chemicals Ltd. and Biopharmacule Speciality Chemicals) and is primarily used in organic synthesis and pharmaceutical research .
Preparation Methods
Friedel-Crafts Alkylation Using Titanium Tetrachloride (TiCl₄)
General Procedure and Mechanism
The Friedel-Crafts alkylation remains the most widely employed method for synthesizing benzyl 4-bromophenyl ketone. Titanium tetrachloride (TiCl₄) acts as a Lewis acid to activate carbonyl groups, facilitating electrophilic aromatic substitution. In a typical procedure (GP5) :
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Reagents : 4-Bromoacetophenone, benzene, TiCl₄ (20 mol%), borane-ammonia (0.5 equiv).
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Steps :
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The ketone is dissolved in benzene under nitrogen at 0°C.
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TiCl₄ and borane-ammonia are added sequentially to generate an in situ reducing agent.
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The mixture warms to room temperature, followed by a second TiCl₄ addition to drive alkylation.
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Yield Optimization
Variations in TiCl₄ stoichiometry significantly impact product distribution (Table 1) :
TiCl₄ (equiv) | Borane-Ammonia (equiv) | Product Ratio (% Target) | Yield (%) |
---|---|---|---|
0.1 | 0.5 | 72% alkylated product | 78 |
0.2 | 0.5 | 40% over-reduction | 60 |
Key Insight : Excess TiCl₄ minimizes over-reduction by stabilizing intermediates .
Nucleophilic Substitution via Copper Catalysis
Trichloroethanone Substrate Route
A two-step protocol converts 2,2,2-trichloro-1-phenylethanone to the target compound via CuCl/2,2'-bipyridyl (bpy)-mediated dechlorobromination :
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Reaction Conditions :
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DCE solvent, reflux under nitrogen.
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CuCl (2 equiv), bpy (2 equiv).
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Mechanism : Radical-mediated C-Br bond formation displaces chlorides.
Performance Metrics
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Limitations : Competing side reactions reduce scalability.
Oxidative Coupling of Arylhydrazines and Vinyl Azides
PEG-800 Facilitated Synthesis
A novel one-pot method employs PEG-800 as a phase-transfer catalyst :
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Reagents :
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4-Bromophenylhydrazine, α-phenylvinyl azide, H₂O₂ (4 equiv).
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Procedure :
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Stirred in water at room temperature for 4 hours.
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Extracted with ethyl acetate and purified via flash chromatography.
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Efficiency and Scope
Reduction-Alkylation of Carboxylic Acid Derivatives
Esters as Starting Materials
This compound is accessible from ethyl benzoate derivatives via tandem reduction-alkylation (GP7) :
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Conditions :
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TiCl₄ (2 equiv), borane-ammonia (1.5 equiv).
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Aryl solvent, 20-hour stirring.
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Outcome :
Comparative Analysis
Table 2 : Substrate versatility in TiCl₄-mediated reactions
Substrate | Product Yield (%) | Purity (%) |
---|---|---|
4-Bromoacetophenone | 78 | 97.5 |
Ethyl benzoate | 64 | 97.0 |
Carboxylic acid | 45 | 95.0 |
Bromination of Desoxybenzoin Derivatives
Direct Bromination Strategy
Electrophilic bromination of desoxybenzoin using Br₂/AlCl₃ provides a straightforward route :
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Protocol :
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Desoxybenzoin (1 equiv) in DCM.
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Br₂ (1.1 equiv) added dropwise at -10°C.
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Outcome :
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70% isolated yield, requiring recrystallization.
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Scientific Research Applications
Synthesis and Characterization
Benzyl 4-bromophenyl ketone can be synthesized through various organic reactions, including Friedel-Crafts acylation and nucleophilic substitution methods. Its structure has been confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
Antibacterial and Antifungal Activity
Recent studies have highlighted the antibacterial and antifungal properties of benzyl bromide derivatives, including this compound. It has shown strong activity against various clinical strains of bacteria and fungi. For instance:
- Antibacterial Activity : The compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with inhibition zones ranging from 10 to 17 mm.
- Antifungal Activity : It was particularly effective against fungi like Candida albicans, showing inhibition zones from 9 to 35 mm .
Potential Drug Development
Given its promising biological activities, this compound could serve as a lead compound in the development of new antibacterial and antifungal agents. The increasing resistance of pathogens to existing drugs underscores the need for novel therapeutics, making this compound a candidate for further research in drug discovery .
Applications in Material Science
This compound is also utilized in material science, particularly in the synthesis of polymers and resins. Its reactivity allows it to participate in various polymerization processes, contributing to the development of advanced materials with tailored properties.
Analytical Applications
The compound is used in chromatography and mass spectrometry applications due to its stable chemical structure and distinct spectral characteristics. It serves as a standard reference material for method validation in analytical chemistry .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of benzyl bromide derivatives against clinical strains using disk diffusion methods. The results indicated that this compound had superior activity compared to other synthetic chalcone derivatives, making it a potential candidate for further investigation in therapeutic applications .
Case Study 2: Polymer Synthesis
In another study, this compound was incorporated into polymer matrices to enhance mechanical properties. The resulting polymers demonstrated improved thermal stability and mechanical strength, showcasing its utility in material science .
Mechanism of Action
The mechanism of action of benzyl 4-bromophenyl ketone in chemical reactions involves the interaction of its functional groups with various reagents. The carbonyl group (C=O) is highly reactive and can participate in nucleophilic addition and substitution reactions. The bromine atom in the 4-position also plays a crucial role in substitution reactions, making the compound versatile in synthetic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
Benzyl 4-Chlorophenyl Ketone (CAS: 1889-71-0)
- Molecular Formula : C₁₄H₁₁ClO
- Molecular Weight : 230.69 g/mol
- Key Differences: The chlorine atom replaces bromine, reducing molecular weight and polarizability. Lower reactivity in cross-coupling reactions due to weaker C–Cl bond strength compared to C–Br .
Benzyl 2-Chlorophenyl Ketone (CAS: 72867-72-2)
- Molecular Formula : C₁₄H₁₁ClO
- Key Differences :
4-Bromophenyl 3-Pyridyl Ketone (CAS: 14548-45-9)
- Molecular Formula: C₁₂H₈BrNO
- Key Differences: Replacement of the benzyl group with a 3-pyridyl group introduces a nitrogen heteroatom.
Extended Aromatic Systems
(4'-Bromo-[1,1'-biphenyl]-4-yl)(phenyl)methanone
- Synonyms: 4-Benzoyl-4'-bromobiphenyl, 4-(4-Bromophenyl)benzophenone .
- Key Differences :
Data Table: Structural and Physical Properties
Biological Activity
Benzyl 4-bromophenyl ketone is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
This compound, also known as 4-bromobenzyl phenyl ketone, can be synthesized through various organic reactions, including Friedel-Crafts acylation and nucleophilic substitution methods. The presence of the bromine atom in its structure is believed to enhance its biological activity due to its electron-withdrawing properties, which can affect the reactivity of the compound.
Antimicrobial Activity
Recent studies have demonstrated that benzyl bromide derivatives, including this compound, exhibit significant antibacterial and antifungal properties.
- Antibacterial Activity : In a study evaluating various benzyl bromide derivatives against clinical pathogenic strains, it was found that these compounds showed strong activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with inhibition zones ranging from 10 to 17 mm. Moderate activity was noted against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, with inhibition zones up to 7 mm .
- Antifungal Activity : The same study reported high effectiveness against pathogenic fungi, particularly Candida albicans and Candida krusei, with inhibition zones between 9 and 35 mm . Benzyl bromide derivatives were also effective against Aspergillus niger, indicating their potential as antifungal agents.
Table 1: Antimicrobial Activity of Benzyl Bromide Derivatives
Compound | Target Organism | Inhibition Zone (mm) |
---|---|---|
This compound | S. aureus | 10-17 |
E. faecalis | 10-15 | |
E. coli | 7 | |
C. albicans | 9-35 | |
A. niger | 14 |
Anticancer Activity
Benzyl derivatives have also been explored for their anticancer properties. Research indicates that certain analogs exhibit antiproliferative effects by disrupting tubulin polymerization, leading to cell cycle arrest in cancer cell lines.
- Mechanism of Action : The mechanism involves the inhibition of microtubule formation, which is crucial for cell division. Studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines by affecting the mitotic spindle assembly .
- Case Studies : In vitro studies demonstrated that several benzoyl-imidazole derivatives exhibited IC50 values in the low nanomolar range against multidrug-resistant cancer cell lines, suggesting that modifications to the benzyl structure could enhance anticancer efficacy .
Table 2: Anticancer Activity of Benzyl Derivatives
Compound | Cancer Cell Line | IC50 (nM) |
---|---|---|
Benzyl derivative A | MCF-7 (Breast Cancer) | 14 |
HeLa (Cervical Cancer) | <20 | |
A549 (Lung Cancer) | <30 |
Additional Biological Activities
Beyond antimicrobial and anticancer effects, benzyl bromide derivatives have shown potential antioxidant properties. These compounds were tested using various assays such as DPPH and ABTS methods, demonstrating moderate antioxidant activity compared to standard agents like ascorbic acid .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Benzyl 4-bromophenyl ketone, and how can reaction conditions be optimized?
this compound is typically synthesized via Friedel-Crafts acylation, where 4-bromobenzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves:
- Catalyst loading : Reducing excess AlCl₃ (≥1.5 equiv) to minimize side reactions.
- Temperature control : Maintaining 0–5°C during acylation to suppress polyacylation byproducts.
- Solvent selection : Using anhydrous dichloromethane (DCM) or nitrobenzene for improved electrophilic reactivity .
Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification, with yields averaging 65–75% .
Q. How can researchers ensure the purity of this compound, and what analytical techniques are critical?
Key methods include:
- HPLC/UPLC-QTOF-MS : For detecting trace impurities (e.g., residual 4-bromobenzene) with a C18 column and acetonitrile/water mobile phase .
- ¹H/¹³C NMR : Confirm structural integrity via characteristic signals (e.g., aromatic protons at δ 7.2–7.8 ppm, ketone carbonyl at δ 197 ppm) .
- Melting point analysis : Expected range 85–87°C (deviations suggest impurities) .
Q. What are the best practices for storage and handling to maintain stability?
- Storage : In amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent ketone oxidation or bromine substitution .
- Handling : Use anhydrous conditions (glovebox) during synthesis to avoid hydrolysis of the bromophenyl group .
Advanced Research Questions
Q. How can density functional theory (DFT) and QTAIM analysis elucidate the electronic properties of this compound?
- DFT modeling : Use B3LYP/6-311G(d,p) basis sets to calculate bond critical point (BCP) parameters, revealing electron density distribution at the ketone carbonyl and bromophenyl moiety.
- QTAIM analysis : Maps Laplacian (∇²ρ) values to identify regions of electron depletion (e.g., Br atom) and charge transfer pathways, critical for understanding reactivity in cross-coupling reactions .
Q. What strategies are effective in assessing the biological activity of this compound derivatives?
- Molecular docking : Screen against enzymes (e.g., α-glucosidase or urease) using AutoDock Vina, focusing on interactions between the bromophenyl group and hydrophobic enzyme pockets.
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values ≤25 µg/mL indicate potency). Derivatives with electron-withdrawing substituents (e.g., -NO₂) show enhanced efficacy .
Q. How can researchers address contradictions in reported reactivity data for halogenated ketones?
- Controlled kinetic studies : Compare reaction rates under varying conditions (e.g., solvent polarity, nucleophile strength) to isolate steric vs. electronic effects.
- Isolation of intermediates : Use cryogenic trapping (-78°C) to identify transient species (e.g., enolates) that may explain divergent pathways .
Q. What methodologies identify and quantify degradation byproducts in environmental samples?
- SPE-UPLC/MS : Solid-phase extraction (C18 cartridges) followed by UPLC-MS/MS with MRM mode detects degradation products (e.g., 4-bromobenzoic acid) at LODs of 0.1–0.5 µg/L .
- Isotopic labeling : Use ¹⁸O-water to trace hydrolysis pathways and validate degradation mechanisms .
Q. How does the benzyl group influence lipophilicity and structure-activity relationships (SAR)?
Properties
IUPAC Name |
1-(4-bromophenyl)-2-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSIKPSTRPODHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334126 | |
Record name | Benzyl 4-bromophenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2001-29-8 | |
Record name | 1-(4-Bromophenyl)-2-phenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2001-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 4-bromophenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanone, 1-(4-bromophenyl)-2-phenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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